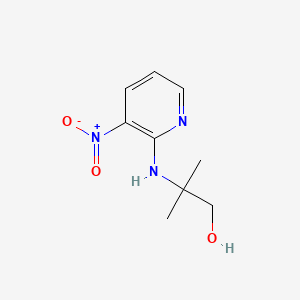
Ácido 5-cloro-2-(etilsulfanil)benzoico
Descripción general
Descripción
5-Chloro-2-(ethylsulfanyl)benzoic acid, also known as 5-Chloro-2-(ethylthio)benzoic acid, is an organic compound that belongs to the class of benzoic acids. It has a molecular weight of 216.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(ethylsulfanyl)benzoic acid is1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
5-Chloro-2-(ethylsulfanyl)benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Farmacéutica: Intermediario para Agentes Terapéuticos
El ácido 5-cloro-2-(etilsulfanil)benzoico sirve como un intermediario clave en la síntesis de varios agentes terapéuticos. Sus derivados se están explorando por su posible uso en el tratamiento de enfermedades como la diabetes, donde pueden actuar como inhibidores de enzimas o transportadores específicos involucrados en la patología de la enfermedad .
Ciencia de Materiales: Materiales Ópticos No Lineales
Este compuesto se ha utilizado en el desarrollo de nuevos materiales ópticos no lineales de tercer orden. Estos materiales son cruciales para aplicaciones en fotónica, tecnología láser y optoelectrónica, debido a su capacidad de alterar la frecuencia de la luz y mejorar las señales ópticas .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mecanismo De Acción
Target of Action
Benzoic acid derivatives often interact with enzymes or receptors in the body, altering their function .
Mode of Action
Without specific studies, it’s hard to say exactly how “5-Chloro-2-(ethylsulfanyl)benzoic acid” interacts with its targets. The compound contains a benzoic acid moiety, which is often involved in hydrogen bonding with its target .
Biochemical Pathways
The exact biochemical pathways affected by “5-Chloro-2-(ethylsulfanyl)benzoic acid” are unknown. Benzoic acid derivatives can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
Benzoic acid and its derivatives are generally well absorbed and can be metabolized by the liver .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-(ethylsulfanyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate certain enzymes, thereby influencing the overall metabolic flux within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their catalytic activity .
Cellular Effects
The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(ethylsulfanyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The compound may bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activity. Additionally, 5-Chloro-2-(ethylsulfanyl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(ethylsulfanyl)benzoic acid remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(ethylsulfanyl)benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At high doses, 5-Chloro-2-(ethylsulfanyl)benzoic acid can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
5-Chloro-2-(ethylsulfanyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolic intermediates. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play crucial roles in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(ethylsulfanyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence energy production and oxidative stress responses. The localization of 5-Chloro-2-(ethylsulfanyl)benzoic acid within the cell determines its interactions with various biomolecules and its overall impact on cellular function .
Propiedades
IUPAC Name |
5-chloro-2-ethylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUUCNTYVWAIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)


![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)


![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)





